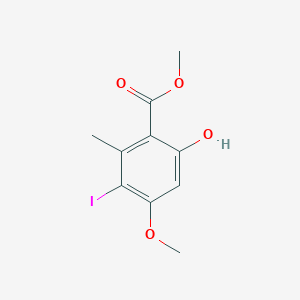
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is a complex organic compound with a molecular formula of C19H36N2O3S. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide typically involves the reaction of octadecanoic acid with a suitable oxazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective synthesis.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
- Linezolid
- Tedizolid
Uniqueness
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other oxazolidinones. This structural feature enhances its lipophilicity and may influence its biological activity and pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
805323-86-8 |
|---|---|
Molekularformel |
C21H40N2O3S |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)octadecanamide |
InChI |
InChI=1S/C21H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)23-21(27)22-18-20(25)26-21/h22,27H,2-18H2,1H3,(H,23,24) |
InChI-Schlüssel |
VJCRXQMWBHSXDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


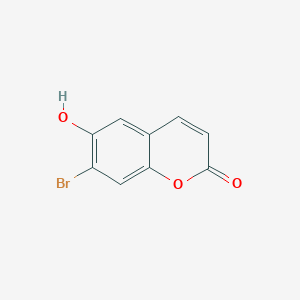
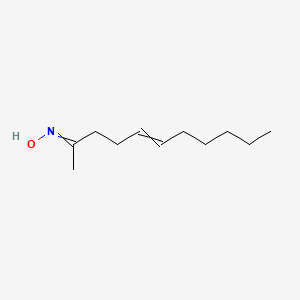
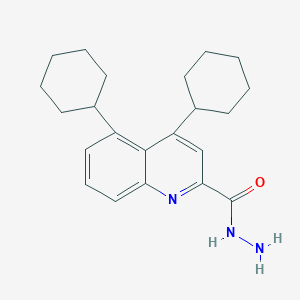
![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
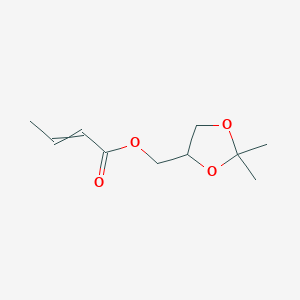
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
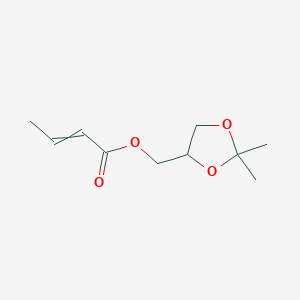
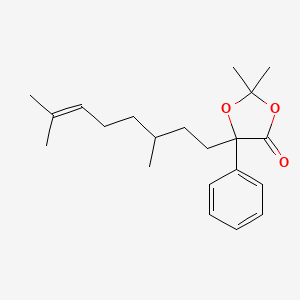
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

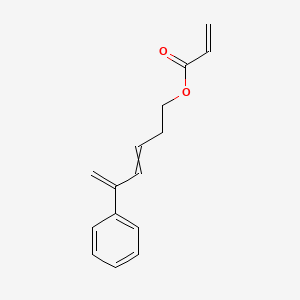
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
